Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-
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Overview
Description
. This compound is characterized by its pyrrole ring substituted with bromine atoms at positions 3 and 4, and a phenylethyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- typically involves the bromination of maleimide derivatives. One common method includes the reaction of maleic anhydride with p-aminoacetophenone to form the intermediate, which is then brominated using bromine to yield the final product . The reaction conditions often involve the use of solvents like methanol and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Lacks the phenylethyl group but shares similar bromination patterns.
1-(4-((E)-3-arylacryloyl) phenyl)-3,4-dibromo-1H-pyrrole-2,5-dione: Contains additional arylacryloyl groups, providing different reactivity and applications.
Uniqueness
Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Pyrrole-2,5-dione derivatives, particularly those substituted with bromine and phenylethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- , focusing on its anti-inflammatory, antibacterial, and anticancer activities as well as its interaction with biological molecules.
Chemical Structure and Synthesis
The compound Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has the following structural formula:
This compound can be synthesized through various methods involving the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with phenylethylamine derivatives. The synthesis typically involves refluxing the reactants in an appropriate solvent to yield the desired product.
1. Anti-inflammatory Activity
Research has demonstrated that pyrrole derivatives exhibit significant anti-inflammatory properties. In studies involving human peripheral blood mononuclear cells (PBMCs), compounds similar to Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Table 1: Anti-inflammatory Effects of Pyrrole Derivatives
Compound | Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|---|
2a | 10 | 25 | 30 |
2b | 50 | 50 | 55 |
3c | 100 | 85 | 80 |
The most pronounced effects were observed at higher concentrations (100 µg/mL), where significant inhibition was noted compared to standard anti-inflammatory agents like ibuprofen .
2. Antibacterial Activity
The antibacterial efficacy of pyrrole derivatives has been assessed against various strains including Staphylococcus aureus and Escherichia coli. The broth microdilution method revealed that these compounds possess broad-spectrum antibacterial activity.
Table 2: Antibacterial Efficacy of Pyrrole Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that Pyrrole-2,5-dione derivatives can be potent agents against common bacterial pathogens .
3. Anticancer Activity
Pyrrole derivatives have also shown promise as anticancer agents. For instance, compounds structurally related to Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- were evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines.
Table 3: Anticancer Activity Against Different Cell Lines
Compound | Cell Line | GI50 (µM) |
---|---|---|
3c | HepG-2 | 0.5 |
3d | MCF-7 | 0.8 |
3e | HCT116 | 1.0 |
The compound exhibited significant growth inhibition in liver and breast cancer cell lines compared to doxorubicin, a standard chemotherapeutic agent .
The biological activity of Pyrrole-2,5-dione derivatives is largely attributed to their ability to interact with critical biological targets such as protein kinases and lipid membranes:
- Tyrosine Kinase Inhibition: Some pyrrole derivatives have been identified as potential inhibitors of tyrosine kinases like EGFR and VEGFR2. Molecular docking studies suggest that these compounds can form stable complexes with ATP-binding sites on these receptors .
- Membrane Interaction: The interaction with lipid bilayers leads to changes in membrane properties such as increased conductance and capacitance, indicating potential intercalation into the membrane which may disrupt cellular processes .
Case Studies
Several case studies highlight the effectiveness of pyrrole derivatives in preclinical models:
- A study demonstrated that a related compound significantly reduced tumor growth in a rat model of chemically induced colon cancer .
- Another investigation reported that specific pyrrole derivatives exhibited antioxidant properties alongside their anticancer effects, suggesting a multifaceted mechanism of action that could enhance therapeutic efficacy .
Properties
CAS No. |
92751-35-4 |
---|---|
Molecular Formula |
C12H9Br2NO2 |
Molecular Weight |
359.01 g/mol |
IUPAC Name |
3,4-dibromo-1-(2-phenylethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Br2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
IOLRZTMTASEVCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Br)Br |
Origin of Product |
United States |
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